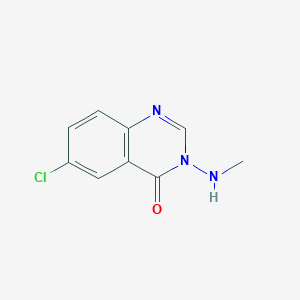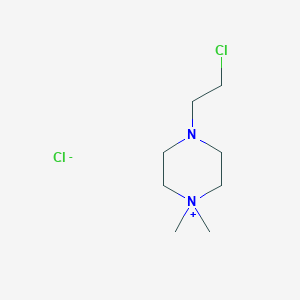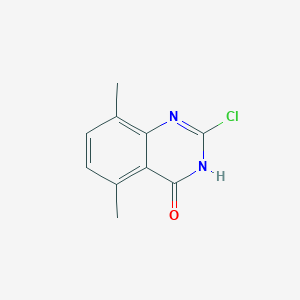![molecular formula C12H22OSi B11892581 Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- CAS No. 111999-87-2](/img/structure/B11892581.png)
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- is an organic compound with the molecular formula C12H22OSi It is a derivative of cyclohexanol, where a trimethylsilyl group is attached to the propynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- typically involves the reaction of cyclohexanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone, while reduction can produce cyclohexane.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the trimethylsilyl group.
1-(Trimethylsilyl)methylcyclohexanol: A similar compound with a different substitution pattern.
2-(Trimethylsilyl)cyclohexanol: Another analog with the trimethylsilyl group attached to a different position on the cyclohexane ring.
Uniqueness
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
111999-87-2 |
|---|---|
Fórmula molecular |
C12H22OSi |
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
1-(3-trimethylsilylprop-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)11-7-10-12(13)8-5-4-6-9-12/h13H,4-6,8-9,11H2,1-3H3 |
Clave InChI |
WFRFWIYYAHPKHY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC#CC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
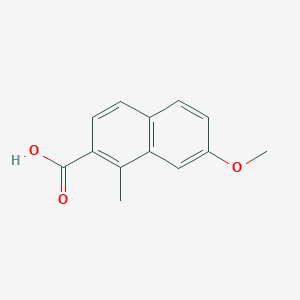
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
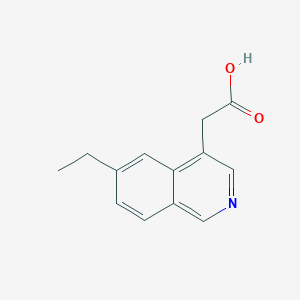
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
